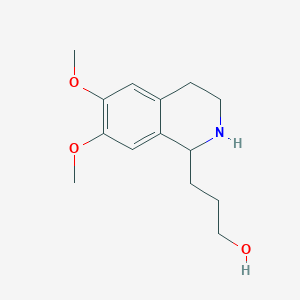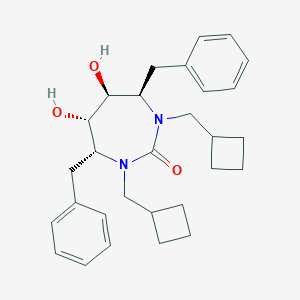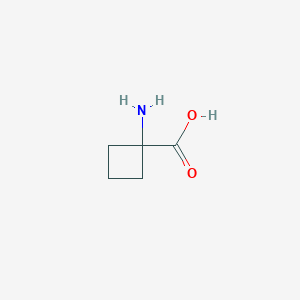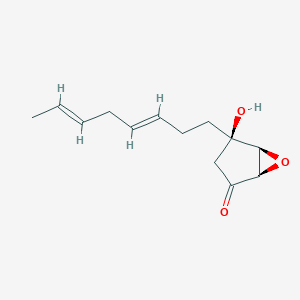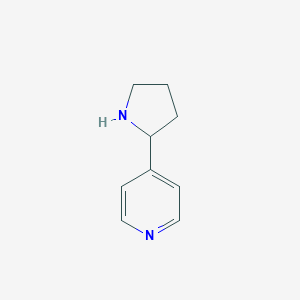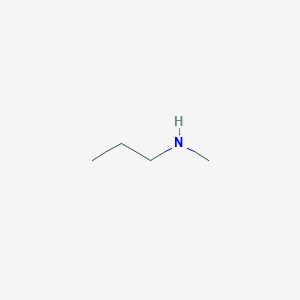![molecular formula C12H15N7O5 B120505 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide CAS No. 154094-88-9](/img/structure/B120505.png)
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide, also known as PR-350, is a chemical compound that has been widely studied for its potential use in cancer treatment. This compound is a member of the nitroimidazole family of compounds, which have been shown to possess anti-tumor and anti-bacterial properties.
Wirkmechanismus
The exact mechanism of action of 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide is not fully understood. However, it is believed that the compound works by targeting the hypoxic regions of tumors, which are areas of low oxygen concentration. 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide is activated in these regions, leading to the formation of reactive oxygen species (ROS) that can cause DNA damage and cell death in cancer cells.
Biochemische Und Physiologische Effekte
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit tumor cell migration and invasion. In vivo studies have shown that 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide can effectively shrink tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide is its selectivity for cancer cells. This makes it a promising candidate for the development of new cancer therapies, as it may be able to target cancer cells without harming normal cells. However, there are also some limitations to the use of 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide in lab experiments. For example, the compound is highly reactive and can be difficult to handle in the lab.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide. One area of interest is the development of new cancer therapies based on 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide. Another area of interest is the study of the compound's mechanism of action, in order to better understand how it targets and kills cancer cells. Additionally, there is interest in exploring the potential use of 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide in combination with other cancer treatments, such as chemotherapy or radiation therapy.
Synthesemethoden
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide can be synthesized through a multi-step process that involves the reaction of 2-nitroimidazole with ethyl acrylate, followed by the reaction with 3-bromopropylamine. This intermediate is then reacted with 2-nitroimidazole to form 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide.
Wissenschaftliche Forschungsanwendungen
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide has been extensively studied for its potential use in cancer treatment. Several studies have shown that 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide can selectively target and kill cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
154094-88-9 |
|---|---|
Produktname |
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide |
Molekularformel |
C12H15N7O5 |
Molekulargewicht |
337.29 g/mol |
IUPAC-Name |
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide |
InChI |
InChI=1S/C12H15N7O5/c20-10(2-7-17-9-5-15-12(17)19(23)24)13-3-1-6-16-8-4-14-11(16)18(21)22/h4-5,8-9H,1-3,6-7H2,(H,13,20) |
InChI-Schlüssel |
QKWIUUWNGGRAKM-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCNC(=O)CCN2C=CN=C2[N+](=O)[O-] |
Kanonische SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCNC(=O)CCN2C=CN=C2[N+](=O)[O-] |
Synonyme |
N-[2-nitro-3-[3-(2-nitroimidazol-1-yl)propyl]-2H-imidazol-1-yl]propana mide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



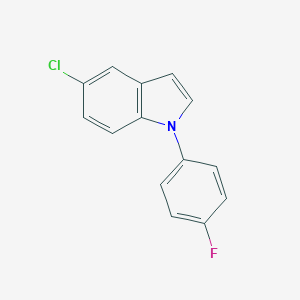
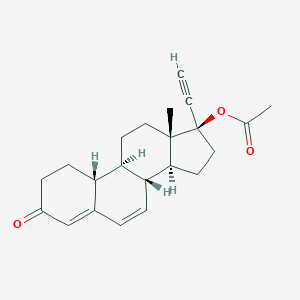
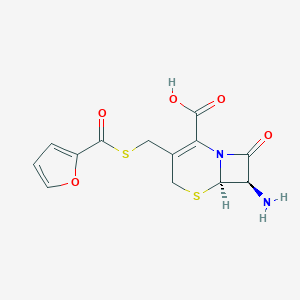
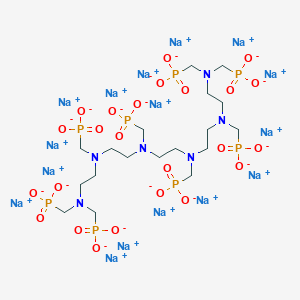
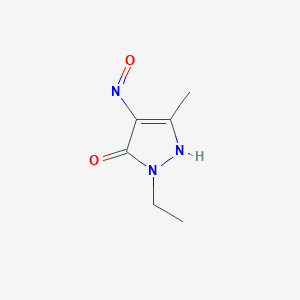
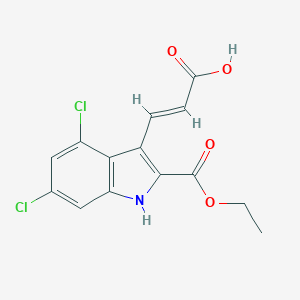
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)
